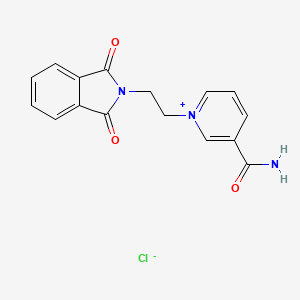
Chlorure de 3-carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)éthyl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride is a complex organic compound featuring a pyridinium core substituted with a carbamoyl group and an ethyl chain linked to a 1,3-dioxoisoindolin-2-yl moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential bioactivity. Studies have investigated its role as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its structural features contribute to the development of materials with unique properties, such as enhanced stability and reactivity .
Mécanisme D'action
Target of Action
It is known that compounds with an isoindoline nucleus and carbonyl groups at positions 1 and 3, like 3-carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride, have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored .
Biochemical Pathways
It is known that these compounds have diverse chemical reactivity and promising applications .
Result of Action
It is known that these compounds have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindolinone Moiety: This step involves the condensation of an aromatic primary amine with maleic anhydride to form the isoindolinone structure.
Alkylation: The isoindolinone derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Pyridinium Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and exhibit similar reactivity and applications.
Pyridinium salts: Compounds with a pyridinium core are structurally related and often used in similar applications, such as catalysis and materials science.
Uniqueness
What sets 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride apart is its combined structural features, which confer unique reactivity and potential bioactivity. The presence of both the isoindolinone and pyridinium moieties allows for diverse chemical transformations and applications, making it a versatile compound in research and industry .
Propriétés
IUPAC Name |
1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-3-carboxamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3.ClH/c17-14(20)11-4-3-7-18(10-11)8-9-19-15(21)12-5-1-2-6-13(12)16(19)22;/h1-7,10H,8-9H2,(H-,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCHNHVTPOQJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[N+]3=CC=CC(=C3)C(=O)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
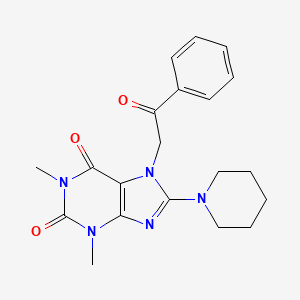
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)
![1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2580886.png)
![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)
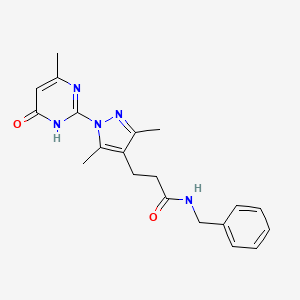
![1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2580889.png)
![(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)
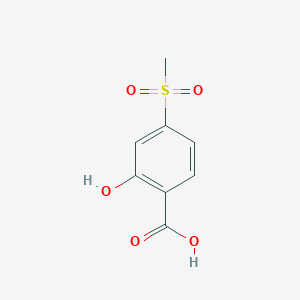
![8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2580897.png)
![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)
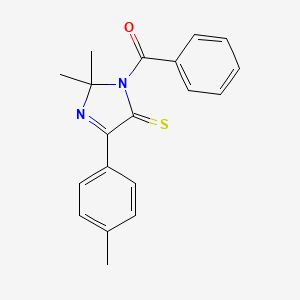
![2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B2580903.png)
![N-(4-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2580906.png)
